molecular formula C6H15NO2 B057041 Bis(2-Methoxyethyl)amine CAS No. 111-95-5

Bis(2-Methoxyethyl)amine

Cat. No.: B057041
CAS No.: 111-95-5
M. Wt: 133.19 g/mol
InChI Key: IBZKBSXREAQDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-Methoxyethyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78431. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dendrimer Solubility Enhancement : Bis(2-methoxyethyl)amine end groups were used in dendrimers to enhance the solubility of pyrene in water, demonstrating its application in improving solubility of compounds in aqueous solutions (Pan & Ford, 1999).

  • Deoxofluorination Agent : It served as a broader-spectrum alternative to traditional deoxofluorination reagents for converting alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, highlighting its role in chemical synthesis (Lal et al., 1999).

  • Photopolymerization Reactivity : Used in the photopolymerization of vinylcyclopropanes, demonstrating a higher reactivity compared to conventional systems, which is vital in material sciences and engineering applications (Catel et al., 2016).

  • Complex Formation with Manganese(II) : this compound derivatives have been utilized in synthesizing complexes with manganese(II), contributing to studies in coordination chemistry and magnetism (Wu et al., 2004).

  • Organometallic Synthesis : Recognized for its solvating properties, it has been used as an anhydrous reaction medium for organometallic synthesis, demonstrating its versatility in chemical reactions (Gad, 2014).

  • Chiral Primary Amines Synthesis : It has been utilized in the diastereoselective alkylation process to obtain enantiomerically enriched amines, which are crucial in pharmaceutical and chemical industries (Serradeil-Albalat et al., 2008).

  • Cationic 99mTc(I)-tricarbonyl Radiotracers : this compound was involved in the synthesis and evaluation of cationic complexes as potential radiotracers for heart imaging, indicating its importance in medical diagnostics and imaging (Kim et al., 2006).

  • Synthesis in Water Demonstrating Hydrophobic Effect : Its derivatives were synthesized in water, demonstrating the hydrophobic effect, and are used in catalyst development, reflecting its utility in green chemistry and environmental studies (Collins et al., 2007).

Safety and Hazards

Bis(2-Methoxyethyl)amine is highly flammable and toxic if swallowed . It may be fatal if swallowed and enters airways, and it causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Bis(2-Methoxyethyl)amine has potential applications in the synthesis of various chemical compounds. For example, it can be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones . It can also be used to synthesize N,N-dialkyl perfluoroalkanesulfonamides , and N-(alkoxy)succinamide ester, which can be used as an intermediate to prepare diol monomer for biodegradable polyester synthesis .

Mechanism of Action

Mode of Action

Bis(2-Methoxyethyl)amine is primarily used as a reactant in chemical synthesis. It is involved in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides . It can also be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones .

Biochemical Pathways

It is known to participate in the synthesis of aryl amines and α-ketoamides .

Pharmacokinetics

It is known that the compound has high gi absorption .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in. For instance, in the Buchwald-Hartwig amination reaction, it helps in the formation of aryl amines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and presence of other reactants. It is typically stored in a cool, well-ventilated place away from heat and ignition sources .

Biochemical Analysis

Biochemical Properties

It is known to participate in the Buchwald-Hartwig amination reaction, which involves the formation of a carbon-nitrogen bond . This suggests that Bis(2-Methoxyethyl)amine may interact with enzymes, proteins, and other biomolecules involved in this process.

Cellular Effects

Given its role in the Buchwald-Hartwig amination reaction, it may influence cellular processes related to the synthesis of aryl amines .

Molecular Mechanism

It is known to participate in the Buchwald-Hartwig amination reaction, which involves the formation of a carbon-nitrogen bond . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZKBSXREAQDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059411
Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-95-5
Record name Bis(2-methoxyethyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethoxyethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-Methoxyethyl)amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, 2-methoxy-N-(2-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-methoxyethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure described above, but substituting pyrrolidine with 2-hydroxymethylpyrrolidine, 2-methylpyrrolidine, 2-methoxymethylpyrrolidine, proline, 3,5-dimethylpiperazine, an bis-(2-methoxyethyl)amine provide:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-Methoxyethyl)amine
Reactant of Route 2
Reactant of Route 2
Bis(2-Methoxyethyl)amine
Reactant of Route 3
Reactant of Route 3
Bis(2-Methoxyethyl)amine
Reactant of Route 4
Reactant of Route 4
Bis(2-Methoxyethyl)amine
Reactant of Route 5
Reactant of Route 5
Bis(2-Methoxyethyl)amine
Reactant of Route 6
Reactant of Route 6
Bis(2-Methoxyethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.